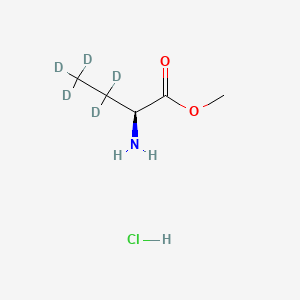
(3-methoxyphenyl)-(1-pentylindol-3-yl)methanone
Vue d'ensemble
Description
L'isomère 3-méthoxy du RCS-4 est un cannabinoïde synthétique, structurellement apparenté au composé JWH 018. Il est conçu pour interagir avec les récepteurs cannabinoïdes centraux et périphériques, CB1 et CB2, respectivement. Ce composé est principalement utilisé comme étalon de référence analytique dans la recherche scientifique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'isomère 3-méthoxy du RCS-4 implique généralement les étapes suivantes :
Formation du noyau indole : Le noyau indole est synthétisé par une synthèse d'indole de Fischer, qui implique la réaction de la phénylhydrazine avec une cétone ou un aldéhyde en conditions acides.
Acylation : Le noyau indole est ensuite acylé avec un chlorure d'acyle ou un anhydride approprié pour introduire le groupe 3-méthoxyphénylacétyle.
Substitution cyclohexylethyle : L'étape finale implique la substitution de l'azote indolique par un groupe cyclohexylethyle en utilisant un halogénure d'alkyle en conditions basiques.
Méthodes de production industrielle
La production industrielle de l'isomère 3-méthoxy du RCS-4 suit des voies de synthèse similaires, mais est mise à l'échelle à l'aide de réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont optimisées pour la température, la pression et le choix du solvant afin de maximiser l'efficacité et de minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
L'isomère 3-méthoxy du RCS-4 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou de cétones.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, convertissant les cétones ou les aldéhydes en alcools.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe méthoxy ou de l'azote indolique, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans l'éther sec.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydrure de sodium.
Principaux produits
Oxydation : Acides carboxyliques, cétones.
Réduction : Alcools.
Substitution : Divers indoles substitués en fonction de l'halogénure d'alkyle utilisé.
Applications de recherche scientifique
L'isomère 3-méthoxy du RCS-4 est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :
Chimie : Comme étalon de référence analytique pour étudier les propriétés et les réactions des cannabinoïdes synthétiques.
Biologie : Pour étudier l'interaction des cannabinoïdes synthétiques avec les récepteurs cannabinoïdes dans divers systèmes biologiques.
Médecine : Recherche sur les applications thérapeutiques potentielles des cannabinoïdes synthétiques, notamment la gestion de la douleur et les effets anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux cannabinoïdes synthétiques pour des applications pharmaceutiques potentielles.
Mécanisme d'action
L'isomère 3-méthoxy du RCS-4 exerce ses effets en se liant aux récepteurs cannabinoïdes CB1 et CB2. Ces récepteurs font partie du système endocannabinoïde, qui joue un rôle dans la régulation de divers processus physiologiques, notamment la douleur, l'humeur et l'appétit. La liaison de l'isomère 3-méthoxy du RCS-4 à ces récepteurs active des voies de signalisation intracellulaires, conduisant aux effets observés.
Applications De Recherche Scientifique
RCS-4 3-methoxy isomer is used extensively in scientific research, particularly in the following fields:
Chemistry: As an analytical reference standard to study the properties and reactions of synthetic cannabinoids.
Biology: To investigate the interaction of synthetic cannabinoids with cannabinoid receptors in various biological systems.
Medicine: Research into potential therapeutic applications of synthetic cannabinoids, including pain management and anti-inflammatory effects.
Industry: Used in the development of new synthetic cannabinoids for potential pharmaceutical applications.
Mécanisme D'action
RCS-4 3-methoxy isomer exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The binding of RCS-4 3-methoxy isomer to these receptors activates intracellular signaling pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
L'isomère 3-méthoxy du RCS-4 est similaire à d'autres cannabinoïdes synthétiques tels que le JWH 018, le RCS-8 et l'AM-2201. il est unique en raison de la présence du groupe 3-méthoxy, qui peut influencer son affinité de liaison et son activité aux récepteurs cannabinoïdes.
Composés similaires
JWH 018 : Un cannabinoïde synthétique avec un noyau indole similaire mais des substituants différents.
RCS-8 : Un autre cannabinoïde synthétique avec un motif de substitution différent sur le noyau indole.
AM-2201 : Un cannabinoïde synthétique puissant avec un cycle phényle fluoré.
Propriétés
IUPAC Name |
(3-methoxyphenyl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-3-4-7-13-22-15-19(18-11-5-6-12-20(18)22)21(23)16-9-8-10-17(14-16)24-2/h5-6,8-12,14-15H,3-4,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUSQHCKRVISGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018147 | |
| Record name | RCS-4 3-methoxy isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379922-51-6 | |
| Record name | RCS-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379922516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RCS-4 3-methoxy isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RCS-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1A0765NDN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[4-(hydroxymethyl)-2,3-dimethylcyclopentyl]-, [1S-(1alpha,2alpha,3alpha,4beta)]-](/img/new.no-structure.jpg)







![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)


![cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one](/img/structure/B583704.png)
